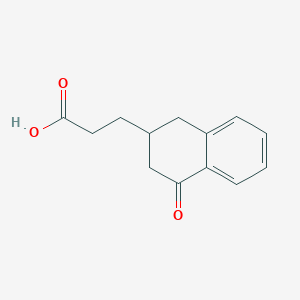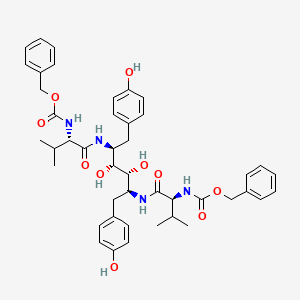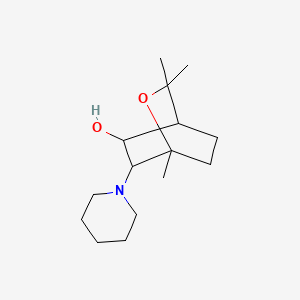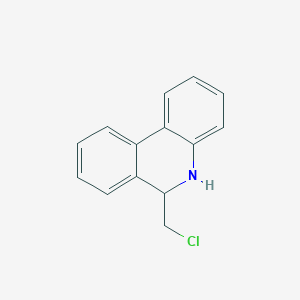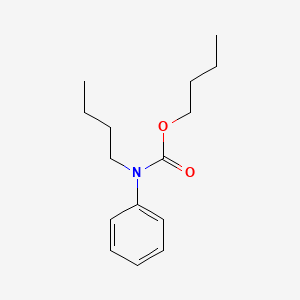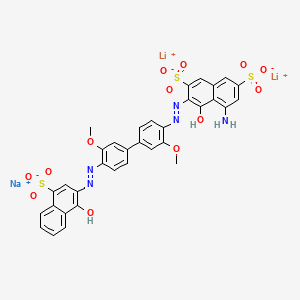
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid is a complex coordination compound It features a cobalt ion coordinated with multiple ligands, including azo compounds and sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the cobalt ion changes its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of cobalt.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new coordination compound with different ligands.
Applications De Recherche Scientifique
Chemistry
These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.
Biology
In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.
Medicine
Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.
Industry
In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.
Mécanisme D'action
The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid)
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement and the resulting chemical properties. The presence of azo groups and sulfonamides can impart unique electronic and steric characteristics, making it distinct from other cobalt coordination compounds.
Propriétés
Numéro CAS |
68239-47-4 |
|---|---|
Formule moléculaire |
C34H28CoN9O9S2 |
Poids moléculaire |
829.7 g/mol |
Nom IUPAC |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3 |
Clé InChI |
GYYKAVHKTXLJDL-UHFFFAOYSA-K |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



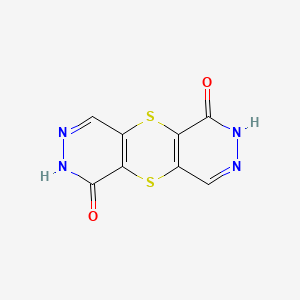
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
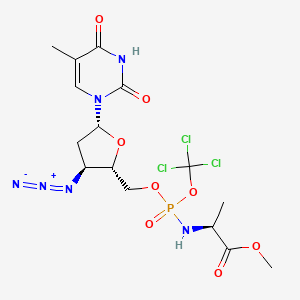

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
